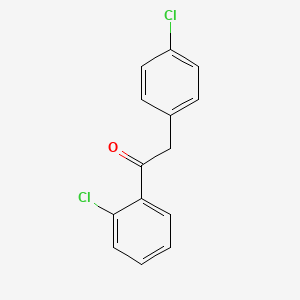![molecular formula C19H19NO5 B8590557 5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid](/img/structure/B8590557.png)
5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid is an organic compound with a complex structure that includes a methoxy group, a keto group, and a phenylbenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid typically involves multiple steps. One common method includes the reaction of 5-methoxy-5-oxopentanoic acid with 4-phenylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methoxy-5-oxopentanoic acid: A simpler analog with similar functional groups but lacking the phenylbenzoyl moiety.
5-(4-methoxyphenyl)-5-oxopentanoic acid: Contains a methoxyphenyl group instead of the phenylbenzoyl group.
5-(2-hydroxy-3-methoxyphenyl)-pentanoic acid: Features a hydroxy and methoxy group on the phenyl ring.
Uniqueness
5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid is unique due to the presence of the phenylbenzoyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propriétés
Formule moléculaire |
C19H19NO5 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid |
InChI |
InChI=1S/C19H19NO5/c1-25-17(21)12-11-16(19(23)24)20-18(22)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,20,22)(H,23,24) |
Clé InChI |
UVWBPZKTWPDCPZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(4-Propylphenyl)butyl]propane-1,3-diol](/img/structure/B8590510.png)
![2-[(2-Chloro-3-methylphenoxy)methyl]oxirane](/img/structure/B8590527.png)



![2H-Pyran, tetrahydro-2-[(6-iodohexyl)oxy]-](/img/structure/B8590563.png)
![2-(p-Tolyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8590571.png)

![6-Bromo-5-methoxy-2-methylbenzo[d]oxazole](/img/structure/B8590583.png)

